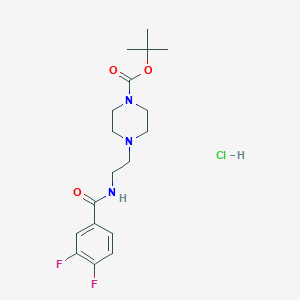
Tert-butyl 4-(2-(3,4-difluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-(3,4-difluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C18H26ClF2N3O3 and its molecular weight is 405.87. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(2-(3,4-difluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2-(3,4-difluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Development
This compound exhibits diverse applications in drug development due to its unique properties and versatile nature. It’s used in the synthesis of many bioactive molecules and piperazine containing drug substances .
Biological Evaluation
The compound and its derivatives have been evaluated for their biological activities. They have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .
Synthesis of Organic Compounds
The compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
X-ray Diffraction Studies
The compound has been used in X-ray diffraction studies to confirm the structures of synthesized derivatives .
Preparation of Piperazine Derivatives
The compound is used in the preparation of a series of (m -phenoxy)phenyl substituted piperazine derivatives .
Synthesis of Indazole DNA Gyrase Inhibitors
The compound is used in the synthesis of monosubstituted piperazines, e.g., in the synthesis of indazole DNA gyrase inhibitors .
Termination Step during Synthesis of α,β-poly (2-oxazoline) Lipopolymers
The compound is used in the termination step during the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .
Propriétés
IUPAC Name |
tert-butyl 4-[2-[(3,4-difluorobenzoyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2N3O3.ClH/c1-18(2,3)26-17(25)23-10-8-22(9-11-23)7-6-21-16(24)13-4-5-14(19)15(20)12-13;/h4-5,12H,6-11H2,1-3H3,(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPHRJZHFXVLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)C2=CC(=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClF2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-(3,4-difluorobenzamido)ethyl)piperazine-1-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

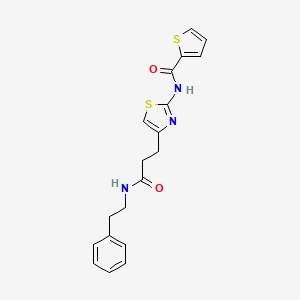
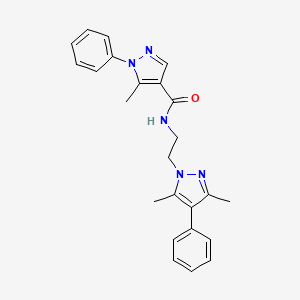
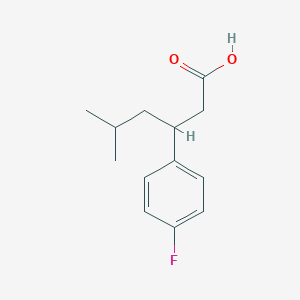

![2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2892094.png)
![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2892096.png)
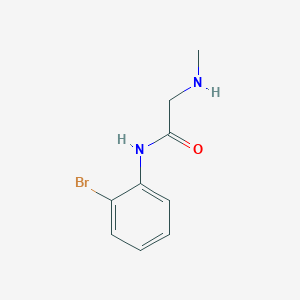
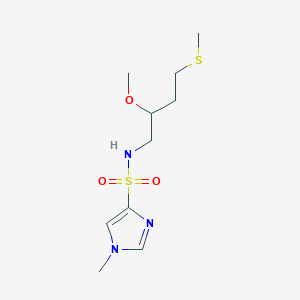
![4-(4-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2892099.png)
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892100.png)
![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine](/img/structure/B2892101.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2892103.png)
![6-(2,4-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2892107.png)
![3-(1-Methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanamide](/img/structure/B2892110.png)